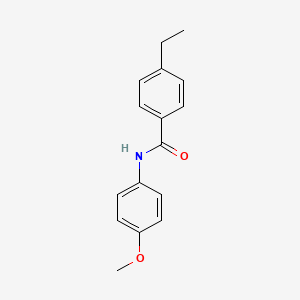
Benzamide, N-(4-methoxyphenyl)-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the benzamide core is substituted with an ethyl group at the fourth position and a methoxyphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be achieved through the condensation of 4-ethylbenzoic acid with 4-methoxyaniline. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-ethylbenzoic acid+4-methoxyanilineDCC4-ethyl-N-(4-methoxyphenyl)benzamide
Industrial Production Methods
In an industrial setting, the synthesis of 4-ethyl-N-(4-methoxyphenyl)benzamide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and reaction time to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-ethyl-N-(4-hydroxyphenyl)benzamide
Reduction: 4-ethyl-N-(4-methoxyphenyl)benzylamine
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-ethyl-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The methoxy and ethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methoxybenzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-ethyl-N-(4-methoxyphenyl)benzamide is unique due to the presence of both an ethyl group and a methoxyphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability and bioactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
212209-97-7 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
JGVYSRRKCKDZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


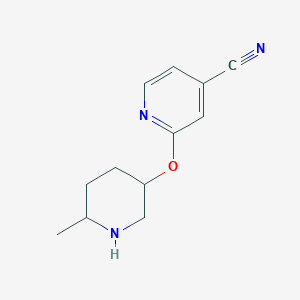
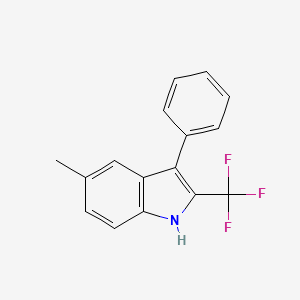
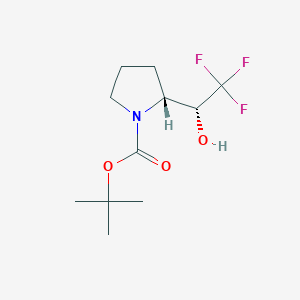

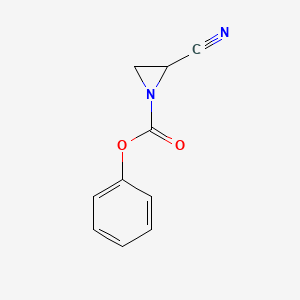
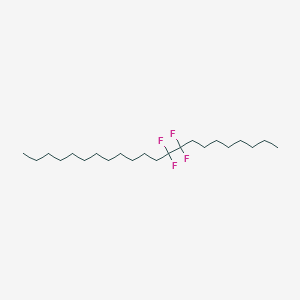
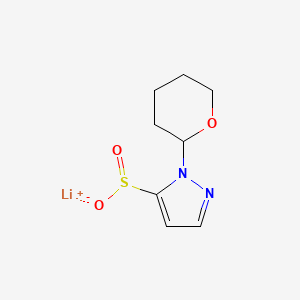
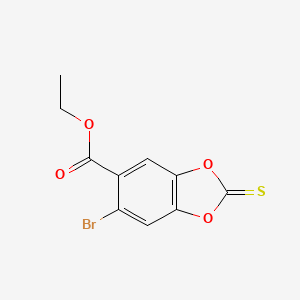
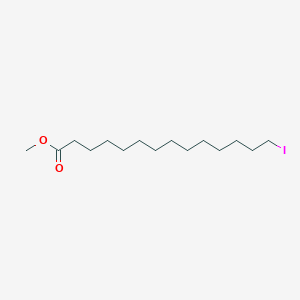
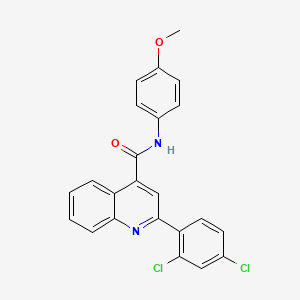
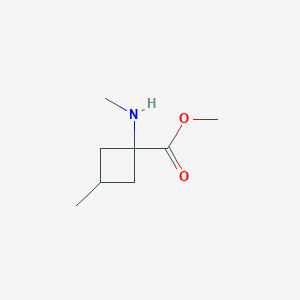

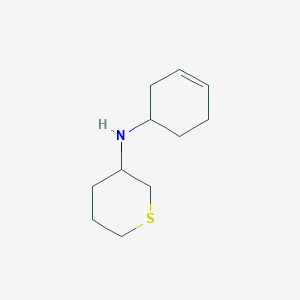
![Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12984426.png)
